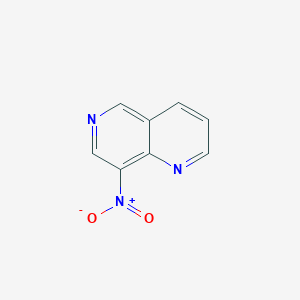

8-Nitro-1,6-naphthyridine

Description

8-Nitro-1,6-naphthyridine is a heterocyclic compound characterized by a naphthyridine backbone substituted with a nitro group (-NO₂) at the 8-position. For instance, 5,5',8,8'-tetramethyl-2-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes N-oxidation to form stable nitro derivatives, suggesting that nitro groups can be introduced via oxidative pathways . Additionally, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 1187928-81-9) is highlighted as a critical reagent in heterocyclic synthesis, emphasizing the role of nitro-substituted naphthyridines in facilitating complex transformations . The nitro group’s electron-withdrawing nature likely enhances electrophilic reactivity, making such compounds valuable intermediates in medicinal and materials chemistry.

Properties

IUPAC Name |

8-nitro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-5-9-4-6-2-1-3-10-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGQHUMUFYVMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key 1,6-Naphthyridine Derivatives

Nitro-Substituted Derivatives

Halogenated Derivatives

- Direct Halogenation : Halogens (Cl, F, I) are introduced via electrophilic substitution or cross-coupling precursors. For instance, 5-Chloro-8-iodo-1,6-naphthyridine (CAS 107484-69-5) is synthesized for applications in metal-catalyzed reactions .

Reactivity and Stability

- Nitro vs. Halogens :

- The nitro group’s strong electron-withdrawing effect increases electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (unlike halogens, which are typically leaving groups).

- Halogenated derivatives (e.g., 5-Chloro-8-fluoro-1,6-naphthyridine ) exhibit superior stability in cross-coupling reactions compared to nitro analogs, which may decompose under harsh conditions .

- Hydrogenation Sensitivity : Tetrahydro derivatives like 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride show enhanced solubility and stability due to reduced aromaticity, making them preferable in solution-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.